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For Researchers, Scientists, and Drug Development Professionals

Introduction
AZ1495 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4

(IRAK4), a critical signaling node in the innate immune system. Dysregulation of the IRAK4

signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as

certain types of cancer, particularly those harboring mutations in the MyD88 gene. This

technical guide provides an in-depth overview of AZ1495's interaction with its target proteins,

detailing its binding affinities, the signaling pathway it modulates, and the experimental

methodologies used for its characterization.

Quantitative Data Summary
The inhibitory activity of AZ1495 has been quantified against its primary targets and a panel of

other kinases to determine its selectivity. The key quantitative metrics are summarized in the

table below.
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Target Parameter Value (µM) Assay Type

IRAK4 IC50 0.005 Enzymatic[1][2]

IRAK4 Kd 0.0007 Binding[1][2]

IRAK4 IC50 0.052 Cellular[1][2]

IRAK1 IC50 0.023 Enzymatic[1][2]

CLK1 IC50 0.050 Enzymatic[3]

CLK2 IC50 0.005 Enzymatic[3]

CLK4 IC50 0.008 Enzymatic[3]

Haspin IC50 0.004 Enzymatic[3]

Target Protein Interaction and Signaling Pathway
AZ1495 primarily targets IRAK4, a serine/threonine kinase that plays a pivotal role in the

MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the

Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, the adaptor protein

MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then

phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of the

transcription factor NF-κB and the production of pro-inflammatory cytokines.

By binding to the ATP-binding pocket of IRAK4, AZ1495 prevents its kinase activity, thereby

blocking the phosphorylation of IRAK1 and the subsequent downstream signaling events. This

ultimately leads to the inhibition of NF-κB activation and a reduction in the inflammatory

response.

Signaling Pathway Diagram
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Caption: AZ1495 inhibits IRAK4 kinase activity in the MyD88-dependent signaling pathway.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of AZ1495, based on the original discovery publication by Scott JS, et al.[4]

IRAK4 Enzymatic Assay
This assay quantifies the ability of AZ1495 to inhibit the kinase activity of IRAK4.

Materials:

Recombinant human IRAK4 enzyme

Myelin Basic Protein (MBP) as a substrate

ATP

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

ADP-Glo™ Kinase Assay kit (Promega)

AZ1495 compound in DMSO

384-well plates

Procedure:

Prepare a serial dilution of AZ1495 in DMSO.

In a 384-well plate, add the diluted AZ1495 or DMSO (vehicle control).

Add the IRAK4 enzyme and MBP substrate solution to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-
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Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP

to ATP, which then generates a luminescent signal.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of AZ1495 and determine the IC50

value by fitting the data to a four-parameter logistic curve.

Cellular NF-κB Inhibition Assay (OCI-Ly10 Cell Line)
This assay assesses the ability of AZ1495 to inhibit NF-κB signaling in a relevant cancer cell

line.

Materials:

OCI-Ly10 (ABC-DLBCL) cells

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

AZ1495 compound in DMSO

Stimulus for NF-κB activation (in the case of MYD88-mutant DLBCL, the pathway is

constitutively active, so no external stimulus is needed)

Reagents for quantifying NF-κB activation (e.g., antibodies for Western blotting of phospho-

IκBα or a reporter gene assay system)

96-well plates

Procedure:

Seed OCI-Ly10 cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of AZ1495 or DMSO (vehicle control).

Incubate the cells for a specified period (e.g., 1 hour).

Lyse the cells and quantify the level of NF-κB activation. This can be done by:
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Western Blotting: Measure the levels of phosphorylated IκBα, a key downstream indicator

of IRAK4 activity. A decrease in phospho-IκBα indicates inhibition of the pathway.

Reporter Gene Assay: Use a cell line stably transfected with a reporter gene (e.g.,

luciferase) under the control of an NF-κB response element. A decrease in reporter gene

expression indicates inhibition.

Determine the IC50 value of AZ1495 for NF-κB inhibition in the cellular context.

Experimental Workflow Diagram
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Caption: Workflow for biochemical and cellular characterization of AZ1495.

Conclusion
AZ1495 is a potent inhibitor of IRAK4 and, to a lesser extent, IRAK1. Its mechanism of action

involves the direct inhibition of IRAK4 kinase activity, leading to the suppression of the MyD88-

dependent signaling pathway and subsequent NF-κB activation. The quantitative data and

experimental protocols provided in this guide offer a comprehensive technical overview for

researchers and drug development professionals working with this compound. The provided

diagrams visually summarize the key interactions and workflows, facilitating a deeper

understanding of AZ1495's role as a modulator of innate immune signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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